

Application Notes and Protocols for BLU2864 (Avapritinib) Cell-Based Assays

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Compound of Interest

Compound Name: BLU2864

Cat. No.: B10857124

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Introduction

BLU2864, also known as avapritinib, is a potent and selective tyrosine kinase inhibitor targeting activating mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2] It is particularly effective against the PDGFRA D842V mutation, which confers resistance to other tyrosine kinase inhibitors, and various KIT exon 17 mutations.[1][3] These mutations are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][4] Avapritinib binds to the active conformation of the kinase, inhibiting autophosphorylation and downstream signaling pathways, which ultimately leads to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines.[5][6]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of **BLU2864** in relevant cancer cell models.

Data Presentation

The following tables summarize the in vitro activity of **BLU2864** (Avapritinib) across various cell lines harboring specific KIT or PDGFRA mutations.

Table 1: Cellular Activity of **BLU2864** (Avapritinib) in Mutant KIT/PDGFRA-Driven Cell Lines

Cell Line	Cancer Type	Target Mutation(s)	Assay Type	Endpoint	IC50 (nM)
HMC1.2	Mast Cell Leukemia	KIT V560G/D816V	Autophosphorylation	p-KIT	4[7][8]
P815	Mastocytoma	KIT D816Y	Autophosphorylation	p-KIT	22[9]
Kasumi-1	Acute Myeloid Leukemia	KIT N822K	Autophosphorylation	p-KIT	40[9]
Kasumi-1	Acute Myeloid Leukemia	KIT N822K	Cell Proliferation	Cell Viability	75[7]
Ba/F3	Pro-B Cell Line	KIT D816V (transfected)	Growth Inhibition (MTS)	Cell Viability	8[9]
Ba/F3	Pro-B Cell Line	PDGFRA D842V (transfected)	Autophosphorylation	p-PDGFRA	30[5][10]
Ba/F3	Pro-B Cell Line	PDGFRA V561D/D842V (transfected)	Growth Inhibition (MTS)	Cell Viability	10[9]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

- Target cells (e.g., GIST-T1, HMC1.2)

- Complete culture medium
- **BLU2864** (Avapritinib)
- DMSO (vehicle control)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a 2X serial dilution of **BLU2864** in complete culture medium. A typical concentration range would be 0.1 nM to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **BLU2864** concentration.
 - Add 100 μ L of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 μ L.
 - Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- Assay Procedure:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[\[4\]](#)[\[11\]](#)
- Add 100 µL of CellTiter-Glo® reagent to each well.[\[4\]](#)
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[\[4\]](#)[\[11\]](#)
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
[\[4\]](#)[\[11\]](#)
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (medium only wells).
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized data against the logarithm of the **BLU2864** concentration and fit a dose-response curve to determine the IC50 value.

Kinase Phosphorylation Assay (Western Blot)

This protocol describes the detection of KIT or PDGFRA autophosphorylation inhibition by **BLU2864**.

Materials:

- Target cells (e.g., GIST-T1, HMC1.2)
- Serum-free culture medium
- **BLU2864** (Avapritinib)
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay kit

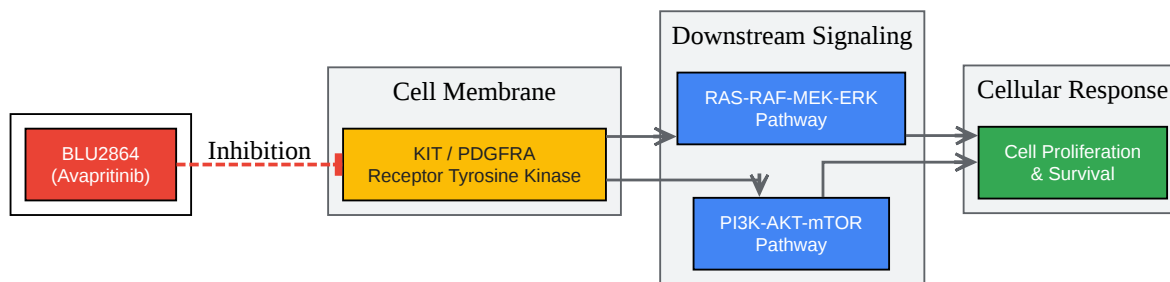
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (5% BSA in TBST)
- Primary antibodies:
 - Phospho-KIT (e.g., Tyr719)
 - Total KIT
 - Phospho-PDGFR α (e.g., Tyr720)
 - Total PDGFR α
 - β -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Cell Treatment:
 - Plate cells and allow them to attach overnight.
 - Serum-starve the cells for 4-6 hours.
 - Treat the cells with various concentrations of **BLU2864** (e.g., 1, 10, 100 nM) or DMSO for 2-4 hours.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.

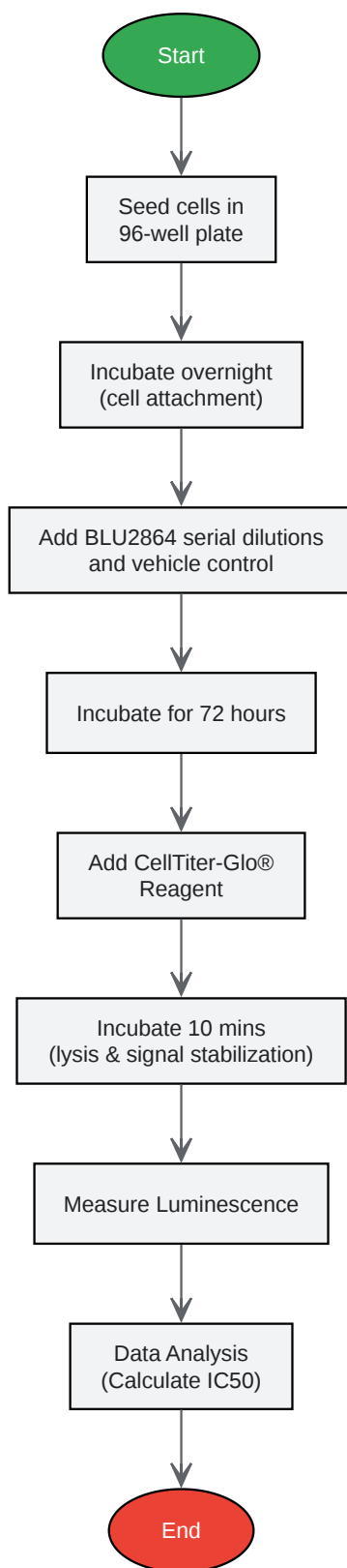
- Lyse the cells in ice-cold lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[12\]](#)
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-KIT) overnight at 4°C with gentle agitation.[\[12\]](#)
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
 - Strip the membrane and re-probe for total kinase and a loading control (e.g., β -actin) to ensure equal protein loading.
 - Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations



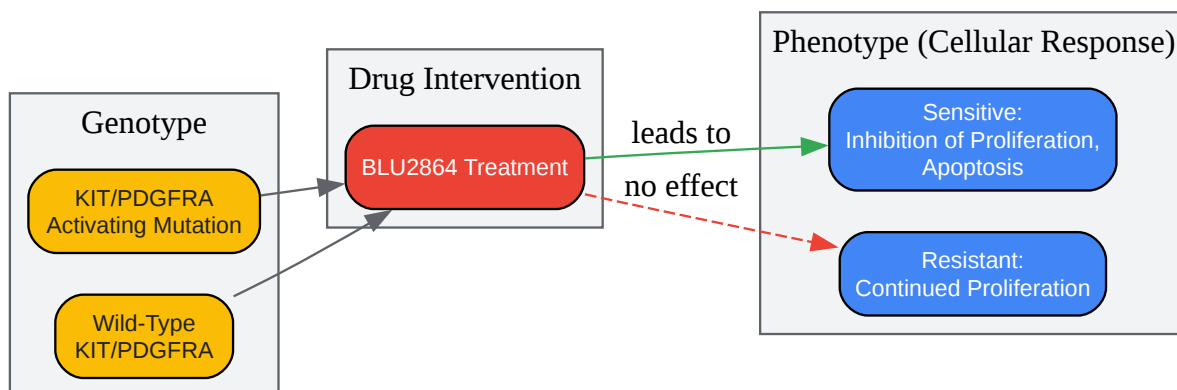
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Caption: **BLU2864** inhibits mutant KIT/PDGFR signaling pathways.



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Caption: Workflow for a cell viability assay using CellTiter-Glo®.



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Caption: Genotype-driven sensitivity to **BLU2864** treatment.

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